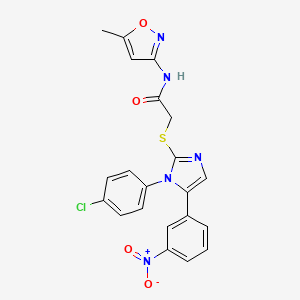
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, is a complex molecule that appears to be related to a family of compounds that include various substituted phenylacetamides and imidazole derivatives. These types of compounds are often studied for their potential pharmacological properties and are of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 4-aryl-1-[2-(acetamido)-3-(4-chlorophenyl)acryloyl]thiosemicarbazide compounds involves the reaction of aryl isothiocyanates with 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide, which in turn is prepared from 4-chlorobenzaldehyde and acetylglycine . This suggests that the synthesis of the compound may also involve multi-step reactions starting from simple aromatic aldehydes and incorporating various functional groups through reactions such as condensation, substitution, and addition.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Chloro-N-(4-chlorophenyl)acetamide, has been characterized by similar bond parameters and the presence of hydrogen bonding, which often plays a crucial role in the stability and conformation of the molecule . The presence of chloro and nitro substituents in the compound of interest indicates that it may also exhibit significant intermolecular interactions, potentially affecting its molecular conformation and properties.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves the functional groups present in the molecule. The amide linkage, for example, can participate in hydrogen bonding and nucleophilic substitution reactions. The presence of a thioether group in the compound may also suggest susceptibility to oxidation and alkylation reactions. The imidazole ring is a versatile moiety that can engage in various chemical transformations, including electrophilic substitution and coordination with metal ions .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided, we can infer from related structures that such compounds generally have moderate to high melting points due to strong intermolecular forces such as hydrogen bonding . The presence of electron-withdrawing groups like chloro and nitro substituents would affect the electron distribution in the molecule, potentially influencing its dipole moment, acidity, and reactivity. The solubility of the compound would depend on the nature and number of functional groups, with the potential for both polar and nonpolar interactions.
Applications De Recherche Scientifique
Synthesis and Activity Evaluation:
Anticonvulsant Activity
Research by Aktürk et al. (2002) involved the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including compounds structurally related to the title compound. Their anticonvulsant activity was evaluated against seizures induced by maximal electroshock (MES), identifying compounds with significant activity Aktürk, Z., Kılıç, F., Erol, K., & Pabuccuoglu, V. (2002). Farmaco, 57(3), 201-206.
Anticancer Agents
A study by Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. These compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells, with particular derivatives showing high selectivity and inducing apoptosis Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G. (2019). Phosphorus, Sulfur, and Silicon and the Related Elements, 194, 820-828.
Antitumor Activity
Yurttaş et al. (2015) explored the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, evaluating their potential antitumor activity. Among the synthesized compounds, several showed considerable anticancer activity against various cancer cell lines, underscoring the utility of these derivatives in cancer research Yurttaş, L., Tay, F., & Demirayak, Ş. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30, 458-465.
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) developed novel Co(II) and Cu(II) coordination complexes utilizing pyrazole-acetamide derivatives, including structures similar to the title compound. These complexes exhibited significant antioxidant activity, highlighting their potential in oxidative stress-related applications Chkirate, K., Fettach, S., Karrouchi, K., Sebbar, N. K., Essassi, E., Mague, J., Radi, S., Faouzi, M., Adarsh, N. N., & Garcia, Y. (2019). Journal of Inorganic Biochemistry, 191, 21-28.
Antibacterial Agents
Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, including structural analogs of the title compound. These derivatives were evaluated for their antibacterial activity, showing significant effects against various bacterial strains Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (2019). Rasayan Journal of Chemistry.
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S/c1-13-9-19(25-31-13)24-20(28)12-32-21-23-11-18(14-3-2-4-17(10-14)27(29)30)26(21)16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYTYHVFXQMAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)
![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)
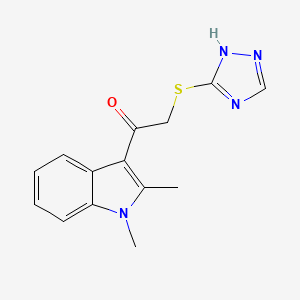
![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)
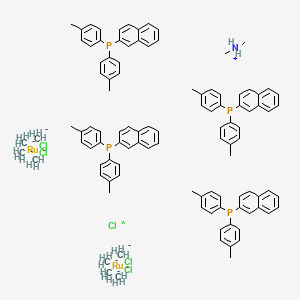
![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)
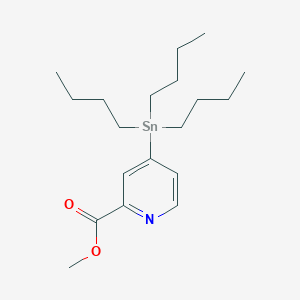

![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline;dihydrochloride](/img/structure/B3007454.png)
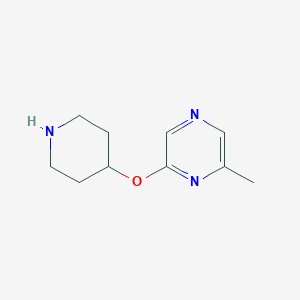
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3007458.png)
![1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B3007459.png)